[2-(4-Ethenylphenyl)ethyl](trimethoxy)silane
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Overview
Description
2-(4-Ethenylphenyl)ethylsilane is a chemical compound with the molecular formula C₁₃H₂₀O₃Si. It is an organosilicon compound that features a trimethoxysilane group attached to a phenylethyl group with an ethenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)ethylsilane typically involves the reaction of 4-ethenylphenylethyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of 2-(4-Ethenylphenyl)ethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and catalysts is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethenylphenyl)ethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: The trimethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydrosilylation, where it reacts with silicon-hydrogen bonds.
Substitution Reactions: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases are commonly used to hydrolyze the trimethoxysilane group.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of silicon-hydrogen bonds to the ethenyl group.
Substitution: Electrophilic reagents like halogens or nitrating agents are used for aromatic substitution reactions.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Hydrosilylation: Organosilicon compounds with new silicon-carbon bonds.
Substitution: Substituted phenylethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Ethenylphenyl)ethylsilane is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between organic and inorganic materials .
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems. The silane group can be functionalized to attach bioactive molecules, allowing for targeted delivery and controlled release .
Industry
Industrially, 2-(4-Ethenylphenyl)ethylsilane is used in the production of silicone-based materials, such as sealants, adhesives, and coatings. Its ability to form strong siloxane bonds makes it valuable in applications requiring durable and flexible materials .
Mechanism of Action
The mechanism of action of 2-(4-Ethenylphenyl)ethylsilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicone-based materials. The ethenyl group can participate in addition reactions, forming new carbon-silicon bonds that enhance the material properties .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: An organosilicon compound with the formula HSi(OCH₃)₃, used as a basic raw material for silicone production.
Vinyltrimethoxysilane: Similar to 2-(4-Ethenylphenyl)ethylsilane but with a vinyl group instead of a phenylethyl group.
Uniqueness
2-(4-Ethenylphenyl)ethylsilane is unique due to the presence of both the ethenyl and phenylethyl groups, which provide additional reactivity and functionality compared to simpler silanes. This makes it particularly useful in applications requiring specific chemical modifications and enhanced material properties .
Properties
CAS No. |
75822-21-8 |
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Molecular Formula |
C13H20O3Si |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)ethyl-trimethoxysilane |
InChI |
InChI=1S/C13H20O3Si/c1-5-12-6-8-13(9-7-12)10-11-17(14-2,15-3)16-4/h5-9H,1,10-11H2,2-4H3 |
InChI Key |
ZXOITVITYHEIPE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)C=C)(OC)OC |
Origin of Product |
United States |
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